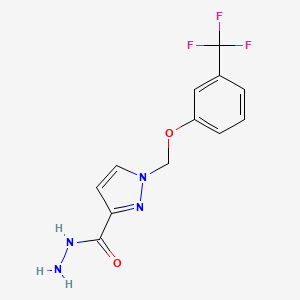
1-((3-(Trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(Trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a chemical compound with the molecular formula C12H11F3N4O2 and a molecular weight of 300.24 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenoxy moiety, which is further linked to a pyrazole ring. The compound’s structure and properties make it of interest in various fields of scientific research and industrial applications.
Wissenschaftliche Forschungsanwendungen
1-((3-(Trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(Trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carbohydrazide typically involves the reaction of 3-(trifluoromethyl)phenol with appropriate reagents to form the phenoxy moiety, which is then linked to a pyrazole ring through a series of chemical reactions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-((3-(Trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carbohydrazide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms .
Wirkmechanismus
The mechanism of action of 1-((3-(Trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of target proteins . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole: A related compound with similar structural features but lacking the phenoxy moiety.
1-methyl-5-(trifluoromethyl)-1H-pyrazole: Another similar compound with the trifluoromethyl group positioned differently on the pyrazole ring.
Uniqueness
1-((3-(Trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carbohydrazide is unique due to the presence of both the trifluoromethyl and phenoxy groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O2/c13-12(14,15)8-2-1-3-9(6-8)21-7-19-5-4-10(18-19)11(20)17-16/h1-6H,7,16H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYKYVJCXNKDBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCN2C=CC(=N2)C(=O)NN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
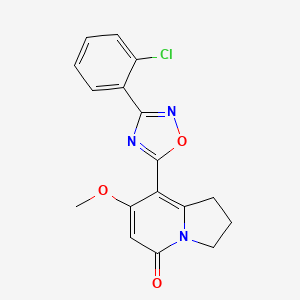
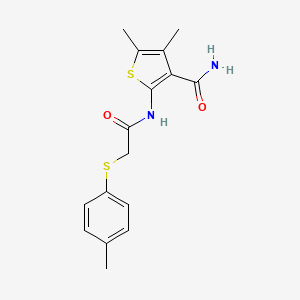
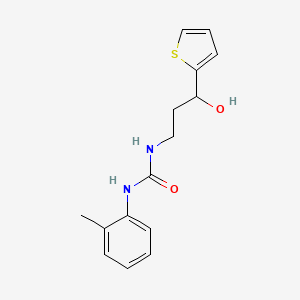
![2-({4-[(2,4-Dimethylphenyl)sulfamoyl]-2-nitrophenyl}amino)acetic acid](/img/structure/B2775174.png)

![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide](/img/structure/B2775176.png)
![2-{[(3,4-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2775179.png)
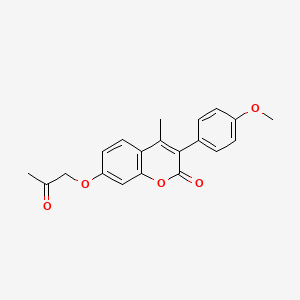

![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2775186.png)
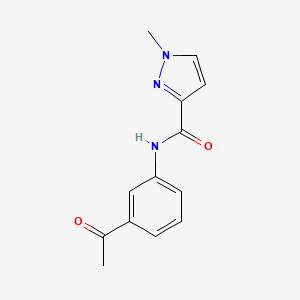
![3-(2-bromo-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2775188.png)
![4-chloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2775190.png)

